molecular formula C24H15N3 B1355334 10,15-Dihydro-5H-diindolo[3,2-a:3',2'-c]carbazole CAS No. 109005-10-9

10,15-Dihydro-5H-diindolo[3,2-a:3',2'-c]carbazole

Cat. No. B1355334
CAS RN: 109005-10-9
M. Wt: 345.4 g/mol
InChI Key: IQRFZFGTHZJRFV-UHFFFAOYSA-N
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Description

Triindole is an aromatic and C3 symmetric planar π-extended conjugated structure . It exhibits exceptional solubility, high thermal stability, and rich electronic properties. Its easy modifiability makes it an attractive building block for various applications in organic electronics and optoelectronics .


Synthesis Analysis

Over the past decade, advances in the synthesis of triindole derivatives have expanded the scope of its applications. Researchers have developed efficient synthetic routes to access this compound and its analogs. These methods allow for fine-tuning of its properties and functionalization for specific applications .


Molecular Structure Analysis

The molecular formula of triindole is C24H15N3 . It consists of three indole rings fused onto a benzene ring at ortho-positions, resulting in a wheel-like structure. The planar and conjugated nature of its π-system contributes to its intriguing electronic properties .


Chemical Reactions Analysis

Triindole serves as a versatile precursor for the synthesis of various functional materials. Researchers have explored its reactivity in diverse reactions, including cross-coupling, cyclization, and functional group transformations. These reactions allow the introduction of substituents and modification of its electronic properties .


Physical And Chemical Properties Analysis

  • Electrical Conductivity : Its π-conjugated structure contributes to its electrical conductivity .

Scientific Research Applications

Organic Electronics and Optoelectronics

Triazatruxene has attracted a great deal of interest due to its exceptional solubility, high thermal stability, rich-electronic properties, and easy modification . It has been used extensively in the field of organic electronics and optoelectronics .

Two-Photon Absorption

The unique properties of triazatruxene make it suitable for two-photon absorption applications . This process is crucial in various fields such as microscopy, data storage, and photodynamic therapy .

Nonlinear Optics

Triazatruxene’s rich-electronic properties and easy modification make it an attractive building block for nonlinear optics . Nonlinear optics is the branch of optics that describes the behavior of light in nonlinear media, where the polarization density P responds nonlinearly to the electric field E of the light .

Fluorescent Sensors

Triazatruxene has been used in the development of fluorescent sensors . These sensors are widely used in various fields such as biology, chemistry, medicine, and environmental science .

5. Hole Transporting Materials for Perovskite Solar Cells Triazatruxene-based hole transporting materials (HTMs) have been synthesized and exploited in perovskite-based solar cells . The energy levels of these materials were tuned by symmetrically introducing electron-rich alkoxy side groups . These soluble and easily synthesized materials exhibit optical transparency in the visible region, high thermal stability, and have suitable HOMO values with respect to perovskite, making them an ideal HTM candidate for efficient perovskite solar cells .

6. Active Layer Materials in OLED and OFET Devices 10,15-Dihydro-5H-diindolo carbazole has applications as active layer materials in OLED (Organic Light Emitting Diodes) and OFET (Organic Field-Effect Transistors) devices . These devices are crucial components in the field of organic electronics .

Mechanism of Action

Target of Action

10,15-Dihydro-5H-diindolo[3,2-a:3’,2’-c]carbazole, also known as triazatruxene or triindole , is an aromatic and C3 symmetric planar π-extended conjugated structure . It is primarily used in the field of organic electronics . Its primary targets are the electronic components where it acts as an electron-donating component .

Mode of Action

Triazatruxene interacts with its targets by donating electrons . This is due to its rich-electronic properties . The compound’s planar π-extended conjugated structure allows it to have a strong electron-donating capability .

Biochemical Pathways

It is known that the compound plays a significant role in organic electronics, two-photon absorption, nonlinear optics, and fluorescent sensors . These applications suggest that the compound may affect pathways related to electron transfer and light absorption.

Pharmacokinetics

The compound is known for its exceptional solubility and high thermal stability . These properties suggest that the compound may have good bioavailability.

Result of Action

The action of triazatruxene results in enhanced performance of organic electronic devices . Its electron-donating properties can improve the efficiency of these devices . Additionally, the compound’s high thermal stability ensures that it can maintain its performance even under high-temperature conditions .

Action Environment

The action, efficacy, and stability of triazatruxene can be influenced by various environmental factors. For instance, its high thermal stability allows it to function effectively in high-temperature environments . Furthermore, its solubility suggests that it can be easily incorporated into various mediums . .

Safety and Hazards

As with any chemical compound, safety precautions are necessary during handling and synthesis. Researchers should follow standard laboratory protocols, including proper protective equipment, ventilation, and waste disposal. Specific safety data can be found in material safety data sheets (MSDS) provided by suppliers .

Future Directions

: Triazatruxene-based materials for organic electronics and optoelectronics : 10,15-Dihydro-5H-diindolo[3,2-a:3’,2’-c]carbazole | TCI Chemicals : 10,15-Dihydro-5H-diindolo[3,2-a:3’,2’-c]carbazole - ChemSpider : Journal of Materials Chemistry C - RSC Publishing

properties

IUPAC Name

9,18,27-triazaheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1(20),2(10),3,5,7,11(19),12,14,16,21,23,25-dodecaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15N3/c1-4-10-16-13(7-1)19-22(25-16)20-15-9-3-6-12-18(15)27-24(20)21-14-8-2-5-11-17(14)26-23(19)21/h1-12,25-27H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQRFZFGTHZJRFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C4=C(C5=C3NC6=CC=CC=C65)NC7=CC=CC=C74
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30547271
Record name 10,15-Dihydro-5H-diindolo[3,2-a:3',2'-c]carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30547271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

10,15-Dihydro-5H-diindolo[3,2-a:3',2'-c]carbazole

CAS RN

109005-10-9
Record name 10,15-Dihydro-5H-diindolo[3,2-a:3',2'-c]carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30547271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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